3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a propanoic acid moiety, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the propanoic acid moiety, which can be accomplished through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid involves its interaction with specific molecular targets. The oxazole ring and the methylsulfanyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: Similar in structure but contains a thiazole ring and a trifluoromethyl group.
4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits different biological activities.
Uniqueness
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid is unique due to its combination of an oxazole ring with a methylsulfanyl-substituted phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89150-28-7 |
---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-15-14(12(18-9)7-8-13(16)17)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
AFROAEDZUOVNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.